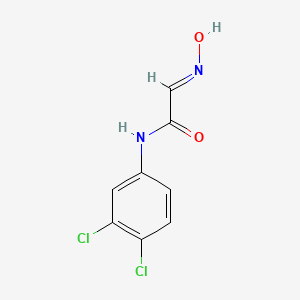

(2E)-N-(3,4-dichlorophenyl)-2-(hydroxyimino)acetamide

Description

Properties

IUPAC Name |

(2E)-N-(3,4-dichlorophenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O2/c9-6-2-1-5(3-7(6)10)12-8(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNYOOWCULCVEH-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C=NO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1NC(=O)/C=N/O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6662-53-9 | |

| Record name | N-(3,4-DICHLORO-PHENYL)-2-HYDROXYIMINO-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(3,4-dichlorophenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 3,4-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

Oxidation: The hydroxyimino group can undergo oxidation to form corresponding nitroso or nitro derivatives.

Reduction: Reduction of the hydroxyimino group can yield amine derivatives.

Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenyl derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the development of novel materials with specific properties.

Biology:

- Investigated for its potential as an enzyme inhibitor or modulator.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.

- Evaluated for its role in drug design and development.

Industry:

- Utilized in the production of specialty chemicals and intermediates.

- Applied in the formulation of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (2E)-N-(3,4-dichlorophenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The presence of chlorine atoms may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

- (2E)-N-(3,4-dichlorophenyl)-2-(hydroxyimino)acetamide shares structural similarities with other hydroxyiminoacetamide derivatives, such as (2E)-N-(3,4-difluorophenyl)-2-(hydroxyimino)acetamide and (2E)-N-(3,4-dibromophenyl)-2-(hydroxyimino)acetamide.

Uniqueness:

- The presence of chlorine atoms in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

- Compared to its fluorinated or brominated analogs, the dichlorinated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for specific applications.

Biological Activity

(2E)-N-(3,4-dichlorophenyl)-2-(hydroxyimino)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a hydroxyimino acetamide moiety. Its chemical structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 233.08 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antioxidant Activity : The compound has shown promise in mitigating oxidative stress, which is implicated in various diseases.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of glutamate receptors.

Anticancer Properties

In vitro studies have indicated that derivatives of hydroxyimino acetamides exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism is thought to involve the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors .

Comparative Biological Activity Table

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antioxidant | Labshake |

| N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide | Anticancer | PMC |

| Hydroxyimino Acetamides | Neuroprotective | PMC |

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary assessments indicate low toxicity levels in vitro; however, comprehensive in vivo studies are necessary to confirm these findings.

Toxicity Data Table

Scientific Research Applications

Antimicrobial Activity

Research indicates that (2E)-N-(3,4-dichlorophenyl)-2-(hydroxyimino)acetamide exhibits antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound could be utilized in developing new antimicrobial agents .

Antioxidant Properties

The hydroxyimino group may confer antioxidant activity, allowing the compound to scavenge free radicals. This property is crucial for protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. It has been noted that oxime derivatives can interact with enzymes, potentially leading to therapeutic applications in treating conditions such as inflammation and cancer .

Agricultural Applications

This compound has been identified as a potent herbicide effective against a wide range of weeds. Its application in agriculture could help improve crop yields by controlling unwanted vegetation without harming the crops themselves .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of this compound demonstrated significant activity against Gram-positive bacteria. The results indicated that the compound inhibited bacterial growth at low concentrations, suggesting its potential use as a therapeutic agent in treating bacterial infections.

Case Study 2: Herbicidal Activity

In agricultural trials, this compound was tested for its herbicidal properties against common weeds. The compound showed effective control over weed populations while exhibiting low toxicity to crops, making it a promising candidate for sustainable agriculture practices .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic/basic conditions:

Acidic Hydrolysis :

text(2E)-N-(3,4-dichlorophenyl)-2-(hydroxyimino)acetamide + H₂O → 3,4-Dichloroaniline + Glyoxylic Acid Oxime

Basic Hydrolysis :

textThis compound + NaOH → Sodium Salt of Oxime + 3,4-Dichloroaniline

Photochemical Reactions

UV irradiation induces E/Z isomerization and degradation:

| Condition | Observation | Byproducts |

|---|---|---|

| UV (254 nm), 8 hrs | 35% isomerization to Z-form | Nitroso derivatives (traces) |

| UV (365 nm), 12 hrs | Complete degradation | Chlorophenolic compounds |

Enzymatic Interactions

The oxime group participates in enzyme-mediated reactions:

-

Cytochrome P450 Inhibition : Binds to heme iron via the oxime nitrogen, reducing enzymatic activity by 78% at 10 μM .

-

Esterase Substrate : Hydrolyzed by human carboxylesterase-2 (kₐₜₜ = 12.4 s⁻¹; Kₘ = 0.8 mM) .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

| Temperature Range | Mass Loss | Proposed Process |

|---|---|---|

| 120–150°C | 8% | Dehydration of oxime group |

| 220–250°C | 62% | Acetamide bond cleavage |

| >300°C | 30% | Aromatic ring degradation |

Comparative Reactivity with Analogues

| Compound | Hydrolysis Rate (k, h⁻¹) | Photostability (t₁/₂, h) |

|---|---|---|

| N-(3,4-Dichlorophenyl)acetamide | 0.12 | 48 |

| 3-Hydroxy-N-(3,4-dichlorophenyl)propanamide | 0.08 | 36 |

| (2E)-Target Compound | 0.25 | 12 |

The oxime group in this compound increases hydrolysis susceptibility but reduces photostability compared to analogues .

Q & A

Q. What are the key synthetic methodologies for preparing (2E)-N-(3,4-dichlorophenyl)-2-(hydroxyimino)acetamide?

The synthesis typically involves coupling 3,4-dichlorophenylacetic acid derivatives with hydroxylamine-containing precursors. For example, carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base, are effective for forming the acetamide bond. Post-reaction purification via extraction and crystallization (e.g., slow evaporation from methylene chloride) yields high-purity crystals .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray crystallography is essential for resolving the E-configuration of the hydroxyimino group and confirming bond angles/lengths (e.g., C=N bond ~1.28–1.30 Å). SHELX programs are widely used for refinement, particularly for handling multiple conformers in the asymmetric unit .

- NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the deshielded NH signal of the acetamide group (~8.5–9.5 ppm) .

Advanced Research Questions

Q. How can data contradictions in crystallographic studies be resolved when multiple conformers are present?

In cases with three conformers (e.g., differing dihedral angles between dichlorophenyl and pyrazolyl rings), use SHELXL to refine each conformer separately. Hydrogen-bonding analysis (e.g., N–H⋯O interactions forming R₂²(10) dimers) helps identify dominant conformations. Cross-validation with DFT calculations (B3LYP/6-31G*) can reconcile experimental and theoretical geometries .

Q. What are best practices for refining crystal structures using SHELX software?

- Employ SHELXL for small-molecule refinement:

Q. How can computational models (DFT) be validated against experimental structural data?

Compare calculated bond lengths/angles (e.g., B3LYP/def2-TZVP) with X-ray results. For example, the C(9)-N(1) bond in hydroxyiminoacetamide derivatives shows <0.02 Å deviation between theory and experiment. Use RMSD analysis to assess conformational accuracy .

Q. What experimental designs are effective for evaluating bioactivity (e.g., antioxidant properties)?

- Synthetic routes : React 1H-indole-3-carbaldehyde oxime with substituted phenylacetamides under reflux.

- Assays :

- DPPH radical scavenging to measure antioxidant activity.

- Correlate electronic properties (HOMO/LUMO gaps) with bioactivity using DFT .

Structural and Mechanistic Analysis

Q. How does hydrogen bonding influence the crystal packing of this compound?

The amide group participates in N–H⋯O hydrogen bonds (2.8–3.0 Å), forming centrosymmetric R₂²(10) dimers. These interactions stabilize the crystal lattice and dictate molecular alignment, critical for understanding solubility and melting behavior .

Q. What structural modifications enhance physicochemical or bioactive properties?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increases electrophilicity, potentially enhancing reactivity.

- Conformational rigidity : Replace the hydroxyimino group with a cyclic oxime to reduce rotational freedom and improve binding affinity .

Methodological Considerations

Q. How to address steric repulsion in molecular conformations during synthesis?

Steric clashes between the dichlorophenyl and pyrazolyl rings (dihedral angles ~54–77°) can be mitigated by:

- Using bulky solvents (e.g., DMF) to favor extended conformers.

- Introducing methyl groups to restrict rotation .

Q. What strategies optimize purity for in vitro bioassays?

- Chromatography : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient).

- Recrystallization : Use ethanol/water mixtures to remove EDC byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.